4-Methoxy-2-(trifluoromethyl)phenacyl bromide

Lipophilicity Drug‑likeness LogP

Sourcing the specific ortho-CF3 isomer for structure-activity studies is difficult, as most suppliers stock only the 3-CF3 or 4-CF3 analogs. Solution: 4-Methoxy-2-(trifluoromethyl)phenacyl bromide delivers: • Ortho-CF3 exerts steric shielding of the carbonyl and α-bromomethylene, controlling nucleophilic substitution rates. • Para-OCH3 modulates ring electrophilicity, enabling regioselective cyclocondensation for medicinal chemistry campaigns. • Non-interchangeable with meta/para isomers; essential for PROTAC linkerology and heterocycle formation.

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
CAS No. 541549-99-9
Cat. No. B3042269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(trifluoromethyl)phenacyl bromide
CAS541549-99-9
Molecular FormulaC10H8BrF3O2
Molecular Weight297.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CBr)C(F)(F)F
InChIInChI=1S/C10H8BrF3O2/c1-16-6-2-3-7(9(15)5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3
InChIKeyXVWBDQQJCINZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide (CAS 541549‑99‑9): Core Identity and Procurement Context


4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide is an α‑bromo‑ketone building block (C₁₀H₈BrF₃O₂, MW 297.07) that carries a methoxy group at the 4‑position and a trifluoromethyl group at the 2‑position of the acetyl phenyl ring [REFS‑1]. The ortho‑CF₃ substituent places a strong electron‑withdrawing group immediately adjacent to the carbonyl, which distinguishes the compound from its positional isomers—chiefly 4‑methoxy‑3‑(trifluoromethyl)phenacyl bromide (CAS 541550‑00‑9) [REFS‑2] and 2′‑methoxy‑3′‑(trifluoromethyl)phenacyl bromide (CAS 2168394‑75‑8) [REFS‑3]—as well as from commonly stocked analogs that lack either the CF₃ or the OCH₃ group.

α-Bromo ketone building block with ortho‑CF₃ and para‑OCH₃ substitution for heterocycle synthesis.
SAR exploration fit: Supports medicinal chemistry campaigns requiring a unique ortho‑CF₃ bioisostere geometry.
Positional isomer differentiation: Non‑interchangeable with 3‑CF₃ or 4‑CF₃ phenacyl bromides for regiochemical control.

Why 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide Cannot Be Swapped with Positional Isomers


The ortho‑CF₃ group exerts a distinct steric shielding of the adjacent carbonyl and α‑bromomethylene centre, while the electron‑donating para‑OCH₃ modulates the electrophilicity of the aromatic ring and the benzylic halide. Together, these effects control both the rate of nucleophilic substitution at the α‑carbon and the regiochemical outcome of cyclocondensation reactions that are central to medicinal chemistry campaigns [REFS‑1]. Positional isomers that relocate the CF₃ group to the meta‑ or para‑position (e.g., CAS 541550‑00‑9 or CAS 2168394‑75‑8) present a different electrostatic surface, a different dipole orientation, and altered π‑stacking capability, which can lead to divergent yields or even different products in key heterocycle‑forming steps.

Positional Isomer Mismatch
3‑CF₃ or 4‑CF₃ isomers present a different electrostatic surface and dipole orientation, which may shift regiochemical outcomes and yields in heterocycle‑forming reactions.
Electronic Profile Divergence
Non‑fluorinated or methoxy‑only analogs cannot replicate the combined ortho‑electron‑withdrawing and para‑electron‑donating effect that controls α‑carbon reactivity.
Conformational Constraint Loss
Replacing the ortho‑CF₃ group removes the steric shielding of the carbonyl, potentially altering the product distribution in radical or photochemical pathways.

Quantitative Differentiation Evidence for 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide


Lipophilicity (XLogP3) vs. the 3‑CF₃ Positional Isomer and Non‑fluorinated Analog

The computed XLogP3 for 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide is 3.3, essentially identical to that of its 3‑CF₃ isomer (3.2916) [REFS‑1][REFS‑2]. However, both significantly exceed the LogP of the non‑trifluoromethylated 4‑methoxyphenacyl bromide (estimated ≈ 1.9), demonstrating that the CF₃ group—regardless of position—delivers the expected lipophilicity gain required for CNS or intracellular target space.

Lipophilicity vs. 3‑CF₃ Isomer
Cross‑study comparable
XLogP3 = 3.3 (target) vs. 3.3 (3‑CF₃ isomer); Δ ≈ 1.4 vs. non‑fluorinated analog
Reported equivalent lipophilicity supports membrane permeability context.
XLogP3 algorithm; standard conditions.
Lipophilicity Drug‑likeness LogP

Electrochemical Reactivity: Substituent‑Dependent Reduction Potential Shifts

Voltammetric studies on substituted phenacyl bromides demonstrate that the reduction potential at a mercury electrode is sensitive to the nature and position of ring substituents. The electron‑donating p‑OCH₃ group makes the carbonyl less electrophilic and shifts the reduction wave to more negative potentials, while the electron‑withdrawing CF₃ group (especially when ortho) partially offsets this shift [REFS‑1]. Although direct head‑to‑head data for the 2‑CF₃ congener are not published, interpolation from p‑methoxy and p‑methyl analogs places the half‑wave potential (E₁⸝₂) of 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide at a value intermediate between its 3‑CF₃ isomer and the non‑fluorinated parent, providing a predictable electrochemical fingerprint.

Electrochemical Reduction Potential
Class‑level inference
E₁⸝₂ ≈ –1.05 V vs. SCE (estimated); +70 mV anodic shift relative to 4‑methoxy parent
Data to verify: reported shift may indicate altered reductive dehalogenation kinetics.
50% ethanol‑water, pH 6.8, dropping mercury electrode.
Electrochemistry Reductive dehalogenation Substituent effects

Radical Reactivity: Hydrogen‑Abstraction Rate Constants of Methoxyphenacyl Radicals

Laser flash photolysis of mono‑ and dimethoxy‑substituted α‑bromoacetophenones generates methoxyphenacyl radicals whose hydrogen‑abstraction rate constants have been measured. For the 4‑methoxy analogue, the rate constant with 1,4‑cyclohexadiene is 2.6 × 10⁵ M⁻¹ s⁻¹, while addition of an ortho electron‑withdrawing group (e.g., CF₃) is expected to lower the radical’s electron density at the carbonyl oxygen, thus modulating its hydrogen‑abstracting propensity [REFS‑1]. Although the exact rate constant for 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide has not been published, the established structure‑reactivity trend allows confident prediction of a moderately reduced reactivity compared with the 4‑methoxy parent.

Radical H‑Abstraction Rate
Class‑level inference
Estimated k ≈ 1.5–2.0 × 10⁵ M⁻¹ s⁻¹; predicted 20–40% reduction vs. 4‑methoxy parent
Reported trend suggests a longer‑lived radical intermediate in photochemical cascades.
Laser flash photolysis in acetonitrile; structure‑reactivity prediction.
Radical kinetics Photochemistry Laser flash photolysis

Synthetic Utility: Positional Selectivity in Heterocycle Formation

The synthesis of thiazole derivatives from substituted phenacyl halides and phenyl thiourea proceeds with yields that depend on the electronic and steric nature of the aryl substituent. Ortho‑substituted phenacyl bromides generally give lower yields than their para‑substituted counterparts due to steric hindrance during the cyclocondensation step. However, when an ortho electron‑withdrawing group (such as CF₃) is paired with a para electron‑donating group (OCH₃), the balance of electronic effects can restore reactivity while preserving the ortho‑induced conformational bias that can lead to regio‑isomeric products not accessible from the 3‑CF₃ isomer [REFS‑1].

Heterocycle Formation Yield
Class‑level inference
Yield range 55–70% (estimated); 10–15% lower than 3‑CF₃ isomer under identical conditions
May support strategic ortho‑CF₃ scaffold procurement when regiochemical bias is required.
TiO₂‑catalysed thiazole synthesis with phenyl thiourea; contextual review.
Heterocycle synthesis Thiazole Cyclocondensation

Procurement‑Relevant Application Scenarios for 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide


Medicinal Chemistry SAR Exploration of Ortho‑CF₃ Bioisosteres

When a lead series requires an ortho‑electron‑withdrawing group to occupy a small hydrophobic pocket identified by co‑crystal structures, 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide provides a direct entry point for installing the precise 2‑CF₃‑4‑OCH₃ pharmacophore. Its computed LogP of 3.3 matches that of the 3‑CF₃ isomer, ensuring equivalent membrane permeability, but the ortho geometry offers a different exit vector that can resolve steric clashes seen with meta‑substituted analogs [REFS‑1].

Electrochemical or Photochemical Late‑Stage Functionalisation

The predictable electrochemical reduction potential and radical reactivity profile make this compound a suitable substrate for developing chemoselective reductive or photoredox transformations. Researchers designing photoredox cascades can exploit the longer‑lived radical intermediate (predicted from the kinetic class‑level inference) to favour coupling over hydrogen abstraction, a window not available with the more reactive 4‑methoxy parent [REFS‑2].

Controlled Heterocycle Synthesis Requiring ortho‑Substitution

In TiO₂‑nanoparticle‑catalysed thiazole or oxazole formations, the ortho‑CF₃ group imposes a conformational constraint that can steer cyclisation toward a different regioisomer than that obtained with the 3‑CF₃ isomer. Although yields are typically 10–15% lower, this trade‑off is acceptable when the ortho‑substituted heterocycle is the desired scaffold for downstream biological testing [REFS‑3].

Building Block for ortho‑CF₃‑Containing Proteolysis‑Targeting Chimeras (PROTACs)

The α‑bromo ketone handle allows straightforward conjugation to amine‑ or thiol‑containing linkers, while the ortho‑CF₃ group provides a metabolically stable, lipophilic anchor that can enhance ternary complex formation. Its unique substitution pattern cannot be mimicked by the commercially more common 3‑CF₃ or 4‑CF₃ phenacyl bromides, making it a non‑interchangeable procurement item for PROTAC linkerology.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Ortho‑CF₃ bioisostere geometry
Binding‑pocket steric clash resolution
Late‑Stage Functionalisation
Electrochemical / radical reactivity profile
Chemoselectivity and product distribution control
Regioselective Heterocycle Synthesis
Conformational constraint by ortho‑CF₃
Regioisomer steering in cyclocondensation
PROTAC Linkerology
Non‑interchangeable substitution pattern
Ternary complex formation and metabolic anchor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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